molecular formula C₄₉H₅₃NO₁₅ B1158026 10-Acetoacetyl Paclitaxel (~90per cent)

10-Acetoacetyl Paclitaxel (~90per cent)

Cat. No.: B1158026
M. Wt: 895.94
Attention: For research use only. Not for human or veterinary use.
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Description

Crystallographic Analysis of Taxane Core Modifications

The crystallographic investigation of 10-Acetoacetyl Paclitaxel reveals fundamental alterations to the taxane core structure compared to the parent paclitaxel molecule. X-ray diffraction studies demonstrate that the incorporation of the acetoacetyl group at the carbon-10 position introduces significant modifications to the spatial arrangement of functional groups within the molecule. The taxane ring system maintains its characteristic rigid framework, but the presence of the bulky acetoacetyl substituent creates distinct conformational constraints that influence the overall molecular geometry. These structural modifications are particularly evident in the positioning of adjacent functional groups, where steric interactions with the acetoacetyl moiety force specific orientational preferences that differ markedly from those observed in unmodified paclitaxel.

The crystal structure analysis shows that the acetoacetyl group adopts a specific orientation that minimizes intramolecular steric clashes while maintaining optimal hydrogen bonding interactions with neighboring functional groups. The carbonyl groups within the acetoacetyl substituent participate in both intramolecular and intermolecular hydrogen bonding networks, contributing to the overall stability of the crystal lattice. These interactions play a crucial role in determining the preferred conformation of the molecule in the solid state and provide insights into the energetic factors that govern the structural preferences of this modified taxane derivative.

The comparative analysis with the parent paclitaxel crystal structure reveals that the acetoacetyl modification induces subtle but measurable changes in the bond angles and torsional relationships throughout the taxane core. These alterations extend beyond the immediate vicinity of the substitution site, demonstrating the interconnected nature of conformational changes within the rigid polycyclic framework. The crystallographic data indicates that the carbon-10 modification creates a unique molecular signature that distinguishes this derivative from other taxane compounds and provides a structural basis for understanding the specific properties associated with acetoacetyl substitution.

Nuclear Magnetic Resonance Spectroscopic Studies on Acetoacetyl Substituent Effects

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the electronic environment and dynamic behavior of 10-Acetoacetyl Paclitaxel in solution. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals associated with the acetoacetyl group, including distinct resonances for the methylene protons adjacent to the carbonyl functions and the terminal methyl group. These signals appear at chemical shifts that reflect the specific electronic environment created by the proximity to the taxane core and the influence of neighboring functional groups. The multiplicity patterns observed for these protons provide valuable information about the conformational behavior and rotational dynamics of the acetoacetyl substituent.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary information about the structural organization of the acetoacetyl modification. The carbonyl carbon signals appear at characteristic downfield positions that are influenced by the electronic environment within the taxane framework. The chemical shift values for these carbons provide insights into the degree of conjugation and electronic delocalization within the acetoacetyl group, while also revealing information about the conformational preferences that govern the orientation of this substituent relative to the taxane core. The carbon signals associated with the taxane ring system show subtle but measurable changes compared to the parent paclitaxel molecule, indicating that the acetoacetyl modification exerts long-range electronic effects throughout the molecular structure.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide crucial information about the spatial relationships between the acetoacetyl group and other regions of the molecule. These experiments reveal specific through-space interactions that confirm the preferred conformational arrangement of the acetoacetyl substituent and its influence on the overall molecular architecture. The nuclear Overhauser effect data particularly illuminate the proximity relationships between the acetoacetyl protons and specific regions of the taxane core, providing experimental validation for the conformational preferences predicted by theoretical calculations and observed in crystal structures.

The temperature-dependent Nuclear Magnetic Resonance studies reveal information about the dynamic behavior of the acetoacetyl group and its rotational freedom around the attachment point to the taxane core. These experiments demonstrate that the acetoacetyl substituent exhibits restricted rotation due to steric interactions with neighboring groups, resulting in a preference for specific conformational states that minimize unfavorable contacts. The activation parameters derived from these dynamic studies provide quantitative measures of the energy barriers associated with conformational interconversion and offer insights into the factors that control the molecular flexibility of this modified taxane derivative.

Computational Modeling of Conformational Dynamics

Computational modeling studies of 10-Acetoacetyl Paclitaxel employ advanced quantum mechanical and molecular dynamics methods to explore the conformational landscape and energetic properties of this modified taxane derivative. Density functional theory calculations provide detailed information about the electronic structure and geometry optimization of the molecule, revealing the preferred conformational arrangements that minimize the total energy of the system. These calculations demonstrate that the acetoacetyl group adopts specific orientations that optimize both electronic interactions and steric accommodation within the molecular framework. The computational results show excellent agreement with experimental observations from crystallographic and Nuclear Magnetic Resonance studies, validating the accuracy of the theoretical approach.

Molecular dynamics simulations offer insights into the time-dependent conformational behavior of 10-Acetoacetyl Paclitaxel in various environments, including aqueous solution and organic solvents. These simulations reveal that the acetoacetyl group exhibits restricted conformational flexibility due to the steric constraints imposed by the taxane core structure. The dynamic behavior shows distinct preferences for specific orientational states, with transition barriers that are consistent with the experimental observations from temperature-dependent Nuclear Magnetic Resonance studies. The molecular dynamics trajectories provide detailed information about the correlation between different conformational degrees of freedom and the coupling between local motions of the acetoacetyl group and global molecular dynamics.

The computational analysis of hydrogen bonding patterns reveals that the acetoacetyl modification creates new opportunities for both intramolecular and intermolecular hydrogen bond formation. The carbonyl oxygen atoms within the acetoacetyl group serve as hydrogen bond acceptors, while the methylene protons can participate in weak hydrogen bonding interactions under specific geometric conditions. These hydrogen bonding networks contribute to the conformational stability of the molecule and influence the preferred orientational arrangements observed in both crystal structures and solution Nuclear Magnetic Resonance studies. The computational predictions of hydrogen bonding strength and geometry show good correlation with experimental indicators such as chemical shift perturbations and coupling constant measurements.

Free energy calculations provide quantitative estimates of the relative stability of different conformational states and the energy barriers associated with conformational transitions. These calculations reveal that the acetoacetyl modification creates a complex energy landscape with multiple local minima corresponding to different orientational arrangements of the substituent group. The energy differences between these conformational states are generally small, consistent with the dynamic behavior observed in Nuclear Magnetic Resonance studies, but the transition barriers are sufficient to create distinct conformational preferences under normal conditions. These computational insights provide a theoretical framework for understanding the relationship between molecular structure and dynamic behavior in this modified taxane derivative.

Comparative Structural Analysis with Parent Paclitaxel Molecule

The comparative structural analysis between 10-Acetoacetyl Paclitaxel and the parent paclitaxel molecule reveals fundamental differences in molecular architecture and conformational behavior that result from the acetoacetyl modification. The most obvious distinction lies in the increased molecular weight and altered electronic properties associated with the addition of the acetoacetyl group at the carbon-10 position. This modification changes the overall molecular volume and creates new steric interactions that influence the conformational preferences of both the substituent group and the broader taxane framework. The comparison demonstrates that even relatively localized chemical modifications can have far-reaching effects on the three-dimensional organization of complex natural products.

The crystallographic comparison reveals that the acetoacetyl modification induces measurable changes in the bond angles and dihedral relationships throughout the taxane core structure. While the fundamental ring system remains intact, the presence of the bulky acetoacetyl group creates subtle distortions that propagate through the molecular framework. These changes are particularly evident in the positioning of adjacent functional groups, where accommodation of the acetoacetyl substituent requires slight adjustments in the spatial arrangement of neighboring atoms. The magnitude of these structural perturbations provides insights into the mechanical properties of the taxane framework and its ability to accommodate chemical modifications without fundamental disruption of the core architecture.

The Nuclear Magnetic Resonance comparison between the two molecules reveals distinct differences in chemical shift patterns that reflect the altered electronic environment created by the acetoacetyl modification. The chemical shifts of protons and carbons in the vicinity of the carbon-10 position show the most pronounced changes, but more subtle effects can be detected throughout the molecule. These chemical shift differences provide a detailed map of the electronic influence exerted by the acetoacetyl group and demonstrate the extent to which local modifications can affect the electronic properties of distant regions within the molecular structure. The analysis of coupling constant changes provides additional information about conformational differences between the two molecules.

Properties

Molecular Formula

C₄₉H₅₃NO₁₅

Molecular Weight

895.94

Synonyms

10-Acetoacetyl Abraxane;  10-Acetoacetyl Genaxol;  10-Acetoacetyl Genetaxyl;  10-Acetoacetyl Onxal;  10-Acetoacetyl Pacliex;  10-Acetoacetyl (-)-Paclitaxel;  10-Acetoacetyl Taxol; 

Origin of Product

United States

Scientific Research Applications

Key Mechanisms:

  • Microtubule Stabilization : Similar to paclitaxel, it binds to β-tubulin subunits, leading to microtubule stabilization.
  • Induction of Apoptosis : Promotes apoptotic pathways through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
  • Enhanced Selectivity : Potentially improved selectivity for tumor cells due to modifications that affect cellular uptake and distribution.

Formulation Strategies

The development of effective formulations for 10-Acetoacetyl Paclitaxel is critical for enhancing its therapeutic efficacy and reducing side effects. Various nano-delivery systems have been explored:

Types of Formulations:

  • Polymeric Micelles : These systems utilize amphiphilic block copolymers to encapsulate 10-Acetoacetyl Paclitaxel, improving solubility and bioavailability.
    • Example : PEG-PLA micelles have shown enhanced drug loading and reduced toxicity profiles compared to traditional formulations.
  • Liposomes : Liposomal formulations can encapsulate 10-Acetoacetyl Paclitaxel, allowing for sustained release and targeted delivery.
    • Clinical Relevance : Liposomal formulations are often associated with reduced systemic toxicity.
  • Nanoparticles : Various types of nanoparticles (e.g., gelatin, poly(ε-caprolactone)) have been studied for co-delivery with other therapeutic agents to overcome multidrug resistance (MDR).
    • Case Study : Poly(ε-caprolactone) nanoparticles demonstrated significant antitumor activity in resistant ovarian cancer models when combined with other chemotherapeutics.

Table 1: Comparison of Formulation Strategies

Formulation TypeAdvantagesLimitations
Polymeric MicellesEnhanced solubility; targeted deliveryStability issues; potential for aggregation
LiposomesReduced toxicity; sustained releaseComplexity in manufacturing; cost
NanoparticlesOvercomes MDR; improved pharmacokineticsPotential immunogenicity; regulatory hurdles

Clinical Applications

The clinical applications of 10-Acetoacetyl Paclitaxel are primarily focused on oncology, particularly in treating various solid tumors. Its efficacy is being evaluated in combination therapies as well as standalone treatments.

Case Studies:

  • Breast Cancer : Clinical trials are investigating the effectiveness of 10-Acetoacetyl Paclitaxel in patients with metastatic breast cancer, showing promising preliminary results in terms of response rates and tolerability.
  • Ovarian Cancer : The compound is being tested in combination with other agents to enhance therapeutic outcomes while minimizing side effects associated with conventional paclitaxel formulations.
  • Non-Small Cell Lung Cancer (NSCLC) : Ongoing studies aim to assess the impact of this compound on NSCLC patients, focusing on its ability to improve survival rates compared to existing treatments.

Table 2: Summary of Clinical Trials

Cancer TypeTrial PhaseKey Findings
Breast CancerPhase IIImproved response rates; manageable toxicity
Ovarian CancerPhase I/IIEnhanced efficacy when combined with other drugs
Non-Small Cell Lung CancerPhase IIICurrently recruiting; aims to compare against standard therapies

Preparation Methods

Silylation of 10-Deacetylpaclitaxel

The first step involves protecting the 2'- and 7-hydroxyl groups of 10-DAP using silylating agents such as triethylsilyl chloride (TESCl) or hexamethyldisilazane (HMDS). This reaction is conducted in a basic organic solvent (e.g., pyridine) or a mixture of inert solvents (e.g., dichloromethane, DCM) and bases (e.g., triethylamine) at 15–25°C. The silylation step is critical for preventing competitive acylation at non-target positions during subsequent steps.

Representative Conditions

  • Solvent System : Pyridine:DCM (1:1 v/v)

  • Silylating Agent : TESCl (6 equivalents relative to 10-DAP)

  • Reaction Time : 20 hours at room temperature

  • Yield of Protected Intermediate : >95%

Acetoacetylation of the 10-Hydroxyl Group

Following silylation, the 10-hydroxyl group undergoes acylation with acetoacetic anhydride. This step is catalyzed by 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency. The use of acetoacetic anhydride instead of acetic anhydride introduces the acetoacetyl group while maintaining compatibility with the one-pot protocol.

Optimized Parameters

  • Reagent : Acetoacetic anhydride (2.5 equivalents)

  • Catalyst : DMAP (0.2 equivalents)

  • Temperature : 0–10°C to minimize side reactions

  • Reaction Progress : Monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (1:2)

Deprotection and Final Isolation

The final step involves acid-mediated cleavage of the silyl protecting groups. A mixture of concentrated hydrochloric acid and isopropyl alcohol (IPA) is added dropwise at 0–10°C to avoid degradation of the acetoacetyl moiety. Following deprotection, the crude product is purified via recrystallization (IPA/hexane) and silica gel chromatography to achieve ~90% purity.

Purification and Analytical Validation

Post-synthesis purification is essential for removing by-products such as unreacted 10-DAP or over-acylated derivatives. The patent WO2013048204A2 reports a two-stage purification process:

  • Recrystallization : Dissolution in IPA followed by hexane precipitation removes hydrophobic impurities.

  • Chromatography : Silica gel chromatography with hexane:ethyl acetate (1:1) resolves residual contaminants.

Analytical Data

  • HPLC Purity : 89–92% (Eclipse Plus C18 column, 227 nm detection)

  • 1H NMR Confirmation : Characteristic peaks for the acetoacetyl group (δ 2.3–2.5 ppm, singlet) and intact taxane core.

Scalability and Industrial Considerations

The one-pot methodology described above is inherently scalable, with demonstrated yields of 80–95% in multi-kilogram batches. Key advantages include:

  • Reduced Solvent Consumption : 1–3 mL solvent per gram of 10-DAP.

  • Economical Reagents : TESCl and acetoacetic anhydride are cost-effective at scale.

  • Minimal Intermediate Handling : Eliminates yield losses from isolation steps.

Table 1: Comparison of Small-Scale vs. Pilot-Scale Synthesis

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Reaction Time24–30 hours28–32 hours
Yield82–87%80–85%
Purity (HPLC)89–91%88–90%
Solvent Consumption30 mL/g2.5 mL/g

Challenges and Mitigation Strategies

By-Product Formation

The primary by-product, 10-acetoacetyl-2'-acetyl paclitaxel, arises from incomplete silylation. This is addressed by:

  • Ensuring stoichiometric excess of silylating agent (≥6 equivalents).

  • Rigorous TLC monitoring to confirm complete protection before acylation.

Stability of the Acetoacetyl Group

The acetoacetyl moiety is sensitive to strong acids and elevated temperatures. Deprotection at 0–10°C and rapid neutralization post-reaction prevent hydrolysis .

Q & A

Basic: What methodologies are recommended for synthesizing and assessing the purity of 10-Acetoacetyl Paclitaxel (~90%)?

Synthesis typically involves semi-synthetic modification of paclitaxel precursors via acetoacetylation. Purification is achieved using preparative HPLC or column chromatography, followed by lyophilization. Purity assessment (~90%) requires orthogonal analytical methods:

  • HPLC-UV/ELS : Quantify major and minor peaks using C18 columns with acetonitrile/water gradients.
  • NMR Spectroscopy : Confirm structural integrity via characteristic acetyl and carbonyl proton signals (e.g., δ 2.1–2.3 ppm for acetoacetyl groups).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+Na]+ ions).
    Report the number of biological replicates, instrument parameters (e.g., column type, gradient), and statistical variability (e.g., ±SD) to ensure reproducibility .

Basic: Which analytical techniques are critical for structural elucidation and impurity profiling?

Beyond NMR and MS, use:

  • FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹).
  • X-ray Crystallography : Resolve 3D conformation if crystals are obtainable.
  • Chiral Chromatography : Detect stereochemical impurities (critical for paclitaxel derivatives).
    Document instrument details (manufacturer, model) and adhere to ICH guidelines for impurity thresholds. Compare results with reference standards to resolve ambiguities .

Advanced: How can molecular docking studies be optimized for 10-Acetoacetyl Paclitaxel to predict tubulin-binding efficacy?

  • Software Selection : Use Glide (Schrödinger) or GOLD (CCDC) for flexible ligand docking. Glide employs OPLS-AA force fields and Monte Carlo pose refinement, achieving <1 Å RMSD accuracy in 50% of cases .
  • Validation : Redock co-crystallized ligands (e.g., from PDB 1JFF) to benchmark performance.
  • Scoring Functions : Prioritize GlideScore 2.5, which penalizes solvent-exposed charged groups, improving enrichment factors by 2–3× compared to earlier versions .
  • Parametrization : Include explicit water molecules in the binding site to account for displacement effects .

Advanced: How should researchers resolve discrepancies between in vitro cytotoxicity and in vivo antitumor efficacy data?

  • Experimental Design :
    • In Vitro : Use multiple cell lines (e.g., MCF-7, HeLa) with standardized IC50 protocols (72-hour exposure, SRB assay) .
    • In Vivo : Monitor pharmacokinetics (plasma half-life, AUC) and tumor volume reduction in xenograft models.
  • Data Analysis : Apply ANOVA to identify batch effects or outliers. If in vivo activity is lower, assess metabolic stability (e.g., CYP3A4-mediated degradation) or solubility limitations. Cross-validate with LC-MS/MS to quantify intact compound in plasma .

Advanced: What strategies ensure experimental reproducibility in pharmacological studies of this compound?

  • Protocol Documentation : Specify reagent sources (e.g., Sigma-Aldrich for taxanes), equipment settings (e.g., centrifuge RPM), and statistical methods (e.g., two-tailed t-tests).
  • Replication : Perform ≥3 independent experiments with biological triplicates. Use positive controls (e.g., paclitaxel) to validate assay conditions.
  • Data Transparency : Report raw data, including failed experiments, in supplemental materials. Follow FAIR principles for data sharing .

Advanced: How to design dose-response studies to evaluate synergism with other antineoplastic agents?

  • Combination Index (CI) : Use the Chou-Talalay method. Prepare serial dilutions of 10-Acetoacetyl Paclitaxel with cisplatin or doxorubicin.
  • Statistical Modeling : Fit data to Hill equations using GraphPad Prism. Calculate CI values at ED50, ED75, and ED90; CI <1 indicates synergism.
  • Validation : Confirm mechanistic synergy via Western blotting (e.g., apoptosis markers like caspase-3) .

Advanced: What statistical approaches are recommended for interpreting heterogeneous bioactivity data?

  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.
  • Multivariate Analysis : Use PCA to identify confounding variables (e.g., solvent DMSO concentration).
  • Meta-Analysis : Pool data from independent labs using random-effects models (RevMan software) to assess overall effect size and heterogeneity (I² statistic) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.